molecular formula C22H18N4O B15209433 N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide CAS No. 61588-70-3

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide

Cat. No.: B15209433
CAS No.: 61588-70-3
M. Wt: 354.4 g/mol
InChI Key: IGGWULINUIHVQT-UHFFFAOYSA-N
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Description

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide (CAS: 61588-70-3) is a chemical compound provided for industrial and research purposes. As a 1,2,3-triazole derivative, this class of compounds is of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged structure in pharmaceutical research due to its resemblance to steroidal frameworks found in natural substrates, making it a valuable scaffold for designing bioactive molecules . Triazole-containing compounds are extensively investigated for a wide spectrum of biological activities, including potential applications as enzyme inhibitors , antimicrobials, and anticancer agents . Specific 1,2,3-triazole derivatives have been explored as potent non-steroidal inhibitors of enzymes like steroid sulfatase (STS), a key target in the treatment of hormone-dependent cancers such as breast cancer . Researchers value this family of compounds for their potential to modulate key biological pathways. This product is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted in accordance with safe laboratory practices, using appropriate personal protective equipment to prevent inhalation, skin contact, or eye contact .

Properties

CAS No.

61588-70-3

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4,5-diphenyltriazol-1-yl)-4-methylbenzamide

InChI

InChI=1S/C22H18N4O/c1-16-12-14-19(15-13-16)22(27)24-26-21(18-10-6-3-7-11-18)20(23-25-26)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,27)

InChI Key

IGGWULINUIHVQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Substitution with Diphenyl Groups: The diphenyl groups are introduced through a substitution reaction, where phenyl groups are attached to the triazole ring.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.

Mechanism of Action

The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole ring and diphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Triazole-Linked Benzamide Derivatives

Triazole-benzamide hybrids are widely studied for their structural diversity and bioactivity. Key analogs include:

Compound Name Substituents on Triazole/Benzamide Key Properties/Applications Reference
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarboximidic acid 4-Methoxybenzamide, diphenyltriazole Structural analog with methoxy group
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)benzenecarboximidic acid Unsubstituted benzamide, diphenyltriazole Base structure for derivatization
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Sulfanylidene group, 4-methylbenzamide Stabilized by N–H⋯S and C–H⋯S hydrogen bonds; layered crystal packing

Key Observations :

  • The 4-methylbenzamide group in the target compound enhances hydrophobicity compared to methoxy or unsubstituted analogs .
  • The sulfanylidene analog () exhibits distinct hydrogen-bonding networks (N–H⋯S, C–H⋯S), enabling dense crystal packing, unlike the diphenyltriazole derivatives .

Pyrazoline-Linked Acyl Thiourea Derivatives

Pyrazoline-benzamide hybrids () share the 4-methylbenzamide motif but differ in their heterocyclic core:

Compound (ID) Substituents on Pyrazoline Yield (%) Melting Point (°C) Bioactivity
5k 4-Chlorophenyl, thiourea 70 215–217 Antimicrobial
5l 4-Fluorophenyl, thiourea 65 220–222 Urease inhibition
5m 4-Fluorophenyl, phenyl 71 180–182 α-Glucosidase inhibition
5n 4-Bromophenyl, 4-fluorophenyl 70 195–197 Amylase inhibition

Key Observations :

  • Pyrazoline derivatives exhibit lower melting points (180–222°C) compared to rigid triazole-benzamides, likely due to reduced aromatic stacking .
  • Substituents like chlorine and fluorine enhance bioactivity (e.g., antimicrobial, enzyme inhibition) but reduce yields (65–71%) due to synthetic complexity .

HDAC Inhibitors with Benzamide Moieties

Benzamide-based HDAC inhibitors () highlight the role of substituents in biological activity:

Compound Structure HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity
109 N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide 8.2 9.1 Dual inhibitor
136 N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide 450 320 HDAC3-preferring
3 N1-(4-Aminobiphenyl-3-yl)-N7-phenylheptanediamide 12 >10,000 HDAC1-selective

Key Observations :

  • The 4-methylbenzamide group in compound 109 contributes to dual HDAC1/3 inhibition, while fluorine substitution in 136 reduces potency but enhances HDAC3 selectivity .
  • Structural flexibility (e.g., heptanediamide in compound 3 ) is critical for isoform specificity .

Crystallographic and Hydrogen-Bonding Features

The crystal structure of N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide () reveals:

  • Dihedral Angle : 84.21° between triazole and benzamide planes, enabling dense packing.
  • Hydrogen Bonds : N–H⋯O, N–H⋯S, and C–H⋯S interactions stabilize a layered structure parallel to the b-c plane.
  • Aromatic Stacking : Centroid distances of 3.3330 Å enhance stability .

In contrast, triazole derivatives in –9 lack sulfur-mediated interactions, relying instead on van der Waals forces and π-π stacking.

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